1-Brom-5-(trifluormethyl)naphthalin

Übersicht

Beschreibung

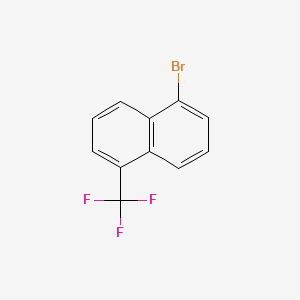

1-Bromo-5-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.07 .

Synthesis Analysis

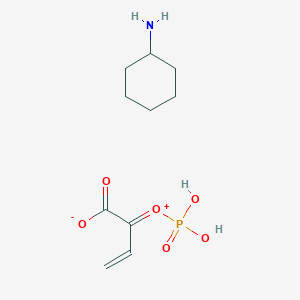

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The mixture is agitated under an argon atmosphere at 110 °C . After cooling to room temperature, the mixture is filtered and then purified by flash chromatography on silica gel using hexane to give the 1-(trifluoromethyl)naphthalene as a colorless oil .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-(trifluoromethyl)naphthalene consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact mass is 273.960480 Da .Physical And Chemical Properties Analysis

1-Bromo-5-(trifluoromethyl)naphthalene is a colorless liquid . It has a density of 1.263 g/mL at 25 °C .Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .

Result of Action

The primary result of the action of 1-Bromo-5-(trifluoromethyl)naphthalene is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-Bromo-5-(trifluoromethyl)naphthalene in lab experiments is its unique properties, which make it useful in various applications. It is also readily available and relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the use of 1-Bromo-5-(trifluoromethyl)naphthalene in scientific research. One potential direction is the development of new fluorescent probes for biological imaging. Another direction is the synthesis of new materials with unique properties, such as conductivity and magnetism. Additionally, the use of 1-Bromo-5-(trifluoromethyl)naphthalene in catalysis and drug development is an area of active research.

Conclusion:

In conclusion, 1-Bromo-5-(trifluoromethyl)naphthalene is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in various fields makes it an exciting area of research.

Synthesemethoden

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene can be achieved through several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of naphthalene with bromine and trifluoromethylbenzene in the presence of a catalyst. Other methods include the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction.

Wissenschaftliche Forschungsanwendungen

Katalytischer Prozess zur Trifluormethylierung von Bromaromaten

1-Brom-5-(trifluormethyl)naphthalin wird in einem neuartigen katalytischen Prozess zur Trifluormethylierung von Bromaromaten verwendet . Dieser Prozess beinhaltet die Verwendung von 1-Bromnaphthalin, Cyclohexyl-BrettPhos, (CinnamylPdCl)2, (CH3)3SiCF3 und CsF . Die Reaktion wird unter einer Argonatmosphäre durchgeführt und das Produkt, 1-(Trifluormethyl)naphthalin, wird als farbloses Öl erhalten .

Synthese von Fluoreszenz-Sonden

This compound kann bei der Synthese von Fluoreszenz-Sonden verwendet werden . Eine Naphthalimid-Schiff-Base-Fluoreszenz-Sonde (BSS) wurde aus 4-Brom-1,8-Naphthalsäureanhydrid entworfen und synthetisiert . Die Sonde BSS könnte die „Abschalt“-Detektion von Cu2+ in Acetonitrillösung realisieren . Die Fluoreszenzintensität von BSS zeigte eine gute lineare Beziehung zur Cu2+-Konzentration .

Detektion von Dihydrogenphosphat

Der aus der Reaktion von BSS und Cu2+ gebildete Komplex BSS-Cu2+ weist spezifische Fluoreszenz-Wiederherstellungs-Eigenschaften für H2PO4− auf . Der Detektionsprozess ist schnell und frei von Störungen durch andere Anionen . Dieser Komplex kann erfolgreich zur Detektion von H2PO4− in realen Wasserproben eingesetzt werden<a aria-label="2: Der Detektionsprozess ist schnell und frei von Störungen durch andere Anionen2" data-citationid="1c7e1b2b-c02b-b4f4-042a-9c933d903057-26" h="ID=SERP,5015.1" href="https://link.springer.com

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

1-bromo-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSUDXSSYTCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660161 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117539-59-0 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)

![Spiro[cyclopropane-1,5-[2,3]diazabicyclo[2.2.1]hept[2]ene], 7,7-dimethyl-](/img/no-structure.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)](/img/structure/B568136.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)